molecular formula C4H6N2O2S B12899747 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 88043-41-8

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B12899747
CAS No.: 88043-41-8
M. Wt: 146.17 g/mol
InChI Key: FRMYDYARMGSJTI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method might involve the reaction of a thiosemicarbazide derivative with an appropriate methylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions could involve the addition of hydrogen atoms, changing the compound’s electronic structure.

    Substitution: Substitution reactions might involve replacing one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activities might make it a candidate for drug development.

    Medicine: It could be studied for its potential therapeutic effects.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one would depend on its specific interactions with biological targets. This might involve binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiadiazole derivatives, such as:

  • 5-Methyl-1,3,4-thiadiazol-2(3H)-one
  • 5-Ethoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one

Uniqueness

5-Methoxy-3-methyl-1,3,4-thiadiazol-2(3H)-one might be unique in its specific substitution pattern, which could influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

CAS No.

88043-41-8

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

5-methoxy-3-methyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H6N2O2S/c1-6-4(7)9-3(5-6)8-2/h1-2H3

InChI Key

FRMYDYARMGSJTI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)SC(=N1)OC

Origin of Product

United States

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